D-Glucosaminic acid

Descripción general

Descripción

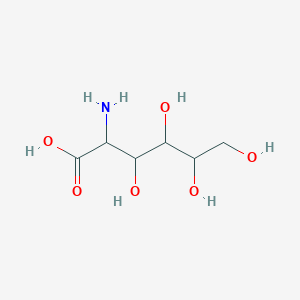

D-Glucosaminic acid (C₆H₁₁NO₇) is an oxidized derivative of D-glucosamine, where the hydroxyl group at the C2 position is replaced by an amino group, and the terminal C6 hydroxyl group is oxidized to a carboxylic acid . This structural modification imparts unique chemical properties, including metal chelation and chiral versatility, making it valuable in pharmaceutical and industrial applications.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido glucosamínico se puede sintetizar mediante la oxidación de la glucosamina. Un método eficiente implica el uso de catalizadores de oro soportados para la oxidación con aire sin base de la glucosamina. Este proceso se lleva a cabo en agua a temperatura cercana a la ambiente y aire atmosférico, logrando un alto rendimiento de ácido glucosamínico .

Métodos de Producción Industrial: La producción industrial de ácido glucosamínico a menudo implica la fermentación de ciertos microorganismos. Por ejemplo, la cepa fúngica Aspergillus terreus NUK-1204 se ha utilizado para producir ácido glucosamínico mediante la oxidación de la glucosamina. La enzima glucosamina oxidasa, derivada de esta cepa, exhibe alta especificidad de sustrato y estabilidad en diversas condiciones de pH y temperatura .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido glucosamínico experimenta varios tipos de reacciones químicas, incluidas la oxidación, la reducción y la sustitución. La oxidación de la glucosamina a ácido glucosamínico es una reacción notable, a menudo catalizada por enzimas o catalizadores metálicos soportados .

Reactivos y Condiciones Comunes:

Oxidación: Catalizadores de oro soportados en agua a temperatura cercana a la ambiente y aire atmosférico.

Reducción: Se pueden utilizar agentes reductores específicos para convertir el ácido glucosamínico de nuevo a glucosamina.

Sustitución: Diversos nucleófilos pueden reaccionar con el ácido glucosamínico para formar derivados sustituidos.

Productos Principales: El producto principal de la oxidación de la glucosamina es el ácido glucosamínico. Otras reacciones pueden producir varios derivados sustituidos dependiendo de los reactivos y las condiciones utilizados.

Aplicaciones Científicas De Investigación

El ácido glucosamínico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido glucosamínico implica su papel como precursor en la biosíntesis de proteínas y lípidos glicosilados. Participa en diversas vías bioquímicas, incluida la síntesis de lipopolisacáridos bacterianos. La enzima glucosamina oxidasa cataliza la oxidación de la glucosamina a ácido glucosamínico, que luego participa en reacciones bioquímicas adicionales .

Compuestos Similares:

Glucosamina: Un precursor del ácido glucosamínico, involucrado en la biosíntesis de proteínas y lípidos glicosilados.

N-acetilglucosamina: Otro derivado de la glucosamina, utilizado en la síntesis de glucosaminoglucanos y proteoglicanos.

Quitosamina: Un componente de la quitina y el quitosano, estructuralmente similar a la glucosamina.

Unicidad: El ácido glucosamínico es único debido a su papel específico en la oxidación de la glucosamina y sus aplicaciones en la síntesis de compuestos quirales e inhibidores de glucosidasas. Su alta especificidad de sustrato y estabilidad en diversas condiciones lo convierten en un compuesto valioso en la investigación bioquímica y las aplicaciones industriales .

Comparación Con Compuestos Similares

Key Characteristics:

- Structure: A six-carbon sugar acid with an amino group at C2 and a carboxylic acid at C6 (Figure 1, ).

- Synthesis: Produced via oxidation of D-glucosamine using methods such as noble metal catalysis (Pd-Bi catalysts yield >90% efficiency ), enzymatic conversion (e.g., Pseudomonas putida fermentation with 93.9% molar yield ), or electrocatalytic oxidation .

- Applications: Medical: Chromium(III) complexes (Cr:glucosaminate = 1:1 or 2:3) exhibit anti-diabetic effects comparable to Cr(pic)₃ in type-2 diabetes models . Biotechnology: Component of Rhizobium leguminosarum lipopolysaccharides, contributing to symbiotic plant-microbe interactions . Chelation: Forms stable Fe³⁺ complexes for cellulose dissolution and metal recovery .

D-Glucosaminic acid belongs to a family of amino sugars and sugar acids. Below is a detailed comparison with structurally or functionally related compounds:

D-Glucosamine

- Structure: C₂ amino group, C6 hydroxyl (C₆H₁₃NO₅).

- Functional Differences: Lacks a carboxylic acid group, reducing metal-binding capacity (e.g., Fe³⁺ complex stability is 10× lower than this compound ). Primarily serves as a precursor for chitosan and glycosaminoglycans rather than direct chelation .

D-Gluconic Acid

- Functional Differences: Lacks amino functionality, limiting chiral synthesis applications. Primarily used in food preservation and cement retardants, contrasting with this compound’s biomedical focus .

- Microbial Utilization : Utilized by 7/26 P. veronii strains vs. 4/26 for this compound .

D-Galacturonic Acid

- Structure : C6 carboxylic acid, hydroxyl groups in galactose configuration.

- Functional Differences :

- Microbial Utilization : Utilized by Halomonas meridiana and soil microbes at rates comparable to this compound .

N-Acetyl-D-Glucosamine (NAG)

- Structure: C2 N-acetyl group, C6 hydroxyl (C₈H₁₅NO₆).

- Functional Differences :

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Metal Chelation : this compound outperforms D-glucosamine and D-galacturonic acid in Fe³⁺ coordination, enabling applications in bioremediation and drug delivery .

- Anti-Diabetic Potential: Chromium complexes reduce blood glucose levels by 40% in murine models, rivaling commercial Cr(pic)₃ .

- Microbial Preferences : Strains like Pseudomonas putida GNA5 preferentially metabolize this compound over NAG, highlighting substrate-specific pathways .

Actividad Biológica

D-Glucosaminic acid (DGA) is an amino sugar that plays a significant role in various biological processes. Its structural similarity to D-glucosamine enables it to participate in metabolic pathways and exhibit diverse biological activities, making it a subject of interest in pharmaceutical and biomedical research.

Chemical Structure and Properties

This compound is a derivative of D-glucosamine, characterized by the presence of a carboxylic acid group at the C-2 position. This modification alters its chemical properties, enhancing its potential biological activities. The molecular formula for this compound is C₆H₁₃NO₅, and it has a molar mass of approximately 175.18 g/mol.

1. Metabolic Role

Recent studies have highlighted the metabolic pathway of this compound in Salmonella enterica serovar Typhimurium, where it undergoes phosphorylation at C-6 to form D-glucosaminate-6-phosphate (DGA-6-P). This compound is crucial as it participates in the Entner-Doudoroff pathway, which is essential for bacterial metabolism and pathogenicity .

2. Antidiabetic Effects

This compound has been investigated for its antidiabetic properties. A study on chromium(III) complexes of this compound demonstrated significant blood sugar-lowering effects in type-2 diabetes model rats. The results indicated that these complexes could effectively reduce blood glucose levels, comparable to known antidiabetic agents .

| Study | Compound | Model | Effect |

|---|---|---|---|

| Chromium(III) Complexes | This compound | Type-2 Diabetes Rats | Decreased blood sugar levels |

3. Hypocholesterolemic Effects

The hypocholesterolemic properties of this compound have been explored through its derivatives, particularly chitosan. Research indicates that low molecular weight chitosans derived from this compound can lower plasma lipid levels and improve cholesterol profiles in animal models. The mechanism involves enhanced binding capacities to fats and bile acids, promoting their excretion .

Case Study 1: Chitosan Derivatives

A study focused on enzymatically prepared low molecular weight chitosans derived from this compound showed significant hypocholesterolemic effects in rats. The results highlighted that variations in degree of acetylation (DA) and molecular weight (Mw) significantly influenced lipid-binding capacities and overall cholesterol reduction .

Case Study 2: Metabolic Pathways

Research into the enzymatic pathways involving this compound revealed its conversion into bioactive metabolites that are essential for bacterial survival and virulence. The identification of enzymes such as D-glucosaminate-6-phosphate ammonia-lyase (DGL) underscores its importance in microbial metabolism .

Future Directions

The potential applications of this compound extend into pharmaceuticals, particularly for developing new treatments for diabetes and hyperlipidemia. Further research is warranted to explore its efficacy in human clinical trials and to understand the underlying mechanisms governing its biological activities.

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing D-glucosaminic acid in laboratory settings?

this compound (2-amino-2-deoxy-D-gluconic acid) is synthesized via enzymatic or chemical oxidation of D-glucosamine. Enzymatic methods, such as glucose oxidase-catalyzed air oxidation of D-glucosamine, are preferred for scalability and stereochemical control . Chemical synthesis often involves catalytic oxidation with transition metals (e.g., Pt or Au nanoparticles) under alkaline conditions. Researchers should optimize reaction parameters (pH, temperature, substrate concentration) to minimize byproducts like gluconic acid derivatives .

Q. How can this compound be detected and quantified in microbial communities?

High-performance liquid chromatography (HPLC) coupled with UV or refractive index detection is standard for quantifying this compound in biological samples. For microbial studies, Biolog EcoPlates™ with this compound as a sole carbon source can assess metabolic activity via colorimetric assays (absorbance at 590 nm) . Confirmatory analyses may require LC-MS/MS for isotopic tracing in metabolic flux studies .

Q. What is the biological significance of this compound in soil microbial ecosystems?

this compound serves as a nitrogen and carbon source for soil bacteria (e.g., Bradyrhizobium and Pseudomonas), influencing nutrient cycling and plant-microbe interactions. Its utilization correlates with functional diversity metrics in Biolog assays, where higher absorption values indicate microbial adaptability to environmental stressors like monocropping or pH shifts .

Advanced Research Questions

Q. How do experimental designs address contradictions in this compound utilization across microbial strains?

Discrepancies in utilization (e.g., Salmonella enterica serovars) often arise from genetic variations in operons like dgo. To resolve these, researchers should:

- Perform comparative genomics (BLASTp) to identify missing or divergent metabolic genes .

- Validate phenotypic responses using knockout mutants or complementation assays.

- Use isotopically labeled this compound in metabolic flux analysis to trace pathway activity .

Q. What methodological strategies optimize this compound production in bacterial fermentation?

Pseudomonas putida fermentation requires precise control of dissolved oxygen (DO) and nitrogen sources. Key steps include:

- Pre-culture optimization at 30°C in LB medium to maximize cell density.

- Fed-batch fermentation with D-glucosamine as the substrate, maintaining DO >20% via agitation and aeration.

- Monitoring pH (7.0–7.5) to prevent acidification from gluconic acid byproducts .

Q. How can multi-omics approaches elucidate this compound’s role in microbial metabolic networks?

Integrate genomics, transcriptomics, and metabolomics:

- Genomics : Identify operons (e.g., dgo or nag) linked to this compound catabolism using tools like RAST or KEGG .

- Transcriptomics : Perform RNA-seq on microbial cultures under this compound stress to pinpoint upregulated transporters (e.g., ABC transporters) .

- Metabolomics : Use NMR or FT-ICR-MS to map metabolic intermediates (e.g., 2-keto-3-deoxygluconate) in degradation pathways .

Q. What statistical frameworks resolve conflicting data on this compound’s environmental impact?

For contradictory soil studies (e.g., variable utilization in monocropped vs. natural soils):

- Apply principal component analysis (PCA) to Biolog data to isolate carbon sources driving community differences .

- Use mixed-effects models to account for covariates like soil pH, organic matter, and microbial biomass.

- Validate findings with redundancy analysis (RDA) to link utilization patterns to environmental gradients .

Q. Methodological Notes

Propiedades

IUPAC Name |

2-amino-3,4,5,6-tetrahydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYKDFXCZBTLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3646-68-2 | |

| Record name | Glucosaminic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glucosaminic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.